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molecular formula C13H15BrO2 B8374381 3-(3-Bromophenyl)acrylic acid tert-butyl ester

3-(3-Bromophenyl)acrylic acid tert-butyl ester

Cat. No. B8374381
M. Wt: 283.16 g/mol
InChI Key: ZYJOSBWOTQEVBZ-UHFFFAOYSA-N
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Patent
US06335459B1

Procedure details

Platinum(IV) oxide (0.002 g, 0.032 mmol) was added to a solution of 3-(3-bromophenyl)acrylic acid tert-butyl ester (2.24 g, 7.90 mmol) in methanol (7 mL) and tetrahydrofuran (1 mL) at room temperature under a nitrogen atmosphere. The mixture was hydrogenated under a balloon pressure for 10 hours. The mixture was filtered and the filtrate was concentrated to dryness. Purification by flash chromatography, eluting with hexane/ethyl acetate, gave 3-(3-bromophenyl)propionic acid tert-butyl ester as a clear oil (1.32 g, 58%).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.002 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[CH:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>CO.O1CCCC1.[Pt](=O)=O>[C:1]([O:5][C:6](=[O:16])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
C(C)(C)(C)OC(C=CC1=CC(=CC=C1)Br)=O
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.002 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCC1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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